Hexakis(1H,1H-perfluorobutoxy)phosphazene
Overview
Description
Hexakis(1H,1H-perfluorobutoxy)phosphazene is a chemical compound with the molecular formula C24H12F42N3O6P3 and a molecular weight of 1329.22 g/mol It is known for its unique structure, which includes six perfluorobutoxy groups attached to a phosphazene core
Preparation Methods
The synthesis of Hexakis(1H,1H-perfluorobutoxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with perfluorobutyl alcohol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the substitution of chlorine atoms with perfluorobutoxy groups. The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity of the final product.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Hexakis(1H,1H-perfluorobutoxy)phosphazene can undergo various chemical reactions, including:
Substitution Reactions: The perfluorobutoxy groups can be replaced with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly reported.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze, leading to the formation of phosphazene derivatives and perfluorobutyl alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphazene derivatives with amine functional groups.
Scientific Research Applications
Hexakis(1H,1H-perfluorobutoxy)phosphazene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex phosphazene derivatives.
Biology: The compound’s unique structure and properties make it a valuable tool for studying biological systems, particularly in the context of fluorinated compounds.
Medicine: Research into the potential medical applications of this compound is ongoing, with studies exploring its use in drug delivery systems and as a component of diagnostic agents.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Hexakis(1H,1H-perfluorobutoxy)phosphazene is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The perfluorobutoxy groups may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, potentially influencing their function and activity.
Comparison with Similar Compounds
Hexakis(1H,1H-perfluorobutoxy)phosphazene can be compared to other phosphazene derivatives, such as Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene . While both compounds share a similar core structure, the differences in the attached perfluorobutoxy groups can lead to variations in their chemical properties and reactivity. This compound is unique in its specific arrangement of perfluorobutoxy groups, which may confer distinct advantages in certain applications.
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,4-heptafluorobutoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12F42N3O6P3/c25-7(26,13(37,38)19(49,50)51)1-70-76(71-2-8(27,28)14(39,40)20(52,53)54)67-77(72-3-9(29,30)15(41,42)21(55,56)57,73-4-10(31,32)16(43,44)22(58,59)60)69-78(68-76,74-5-11(33,34)17(45,46)23(61,62)63)75-6-12(35,36)18(47,48)24(64,65)66/h1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIRTCLWEVPOML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F)(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12F42N3O6P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897187 | |
Record name | Hexakis((perfluoropropyl)methoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1329.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-73-5 | |
Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis(2,2,3,3,4,4,4-heptafluorobutoxy)-2,2,4,4,6,6-hexahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexakis((perfluoropropyl)methoxy)cyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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